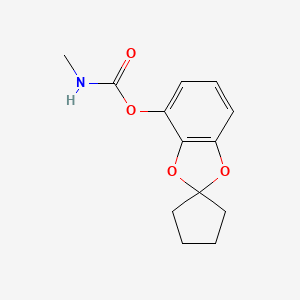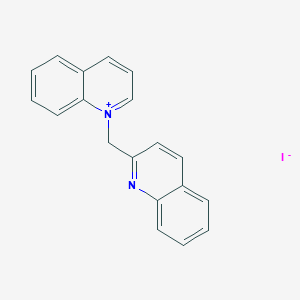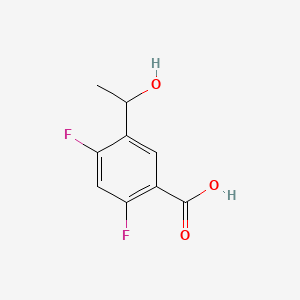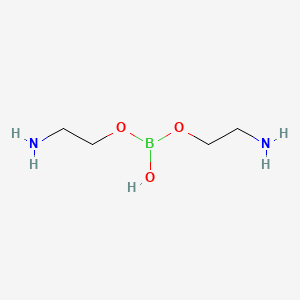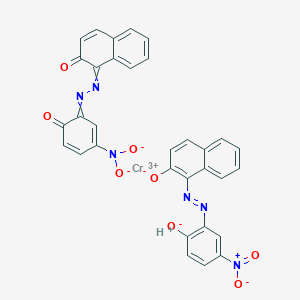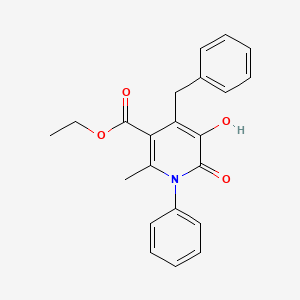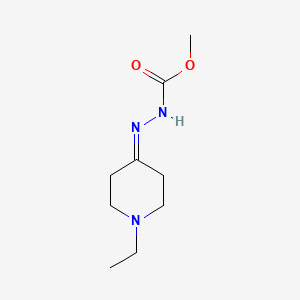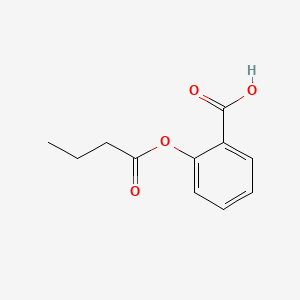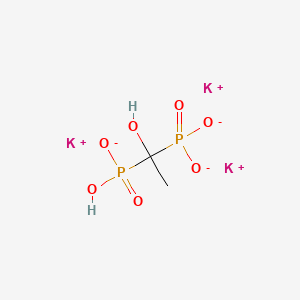
Tri-o-cresyl thiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-o-cresyl thiophosphate is an organophosphorus compound with the molecular formula C21H21O3PS. It is a derivative of phosphoric acid where three cresyl groups (methylphenyl) are bonded to a thiophosphate group. This compound is known for its use as a lubricant additive, particularly in high-temperature and high-pressure environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tri-o-cresyl thiophosphate can be synthesized through the reaction of phosphorus oxychloride with o-cresol in the presence of a base. The reaction typically proceeds as follows:
-
Phosphorus Oxychloride and o-Cresol Reaction:
- Reaction:
POCl3+3C7H8O→(C7H7O)3PO+3HCl
- Product: Tri-o-cresyl phosphate.
Reactants: Phosphorus oxychloride (POCl3) and o-cresol (C7H8O).
Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Reaction:
-
Conversion to this compound:
- Reactants: Tri-o-cresyl phosphate and a sulfurizing agent such as phosphorus pentasulfide (P2S5).
- Conditions: The reaction is typically carried out under reflux conditions.
- Reaction:
(C7H7O)3PO+P2S5→(C7H7O)3PS+P2O5
- Product: this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- Reagents: Hydrogen peroxide (H2O2) or other oxidizing agents.
- Conditions: Mild to moderate temperatures.
- Products: Oxidized derivatives such as phosphates and sulfoxides.
-
Reduction:
- Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).
- Conditions: Anhydrous conditions.
- Products: Reduced derivatives such as phosphines and thiols.
-
Substitution:
- Reagents: Halogenating agents like thionyl chloride (SOCl2).
- Conditions: Anhydrous conditions.
- Products: Substituted derivatives such as chlorophosphates.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, moderate temperatures.
- Reduction: Lithium aluminum hydride, anhydrous conditions.
- Substitution: Thionyl chloride, anhydrous conditions.
Major Products:
- Oxidation: Phosphates, sulfoxides.
- Reduction: Phosphines, thiols.
- Substitution: Chlorophosphates .
Wissenschaftliche Forschungsanwendungen
Tri-o-cresyl thiophosphate has a wide range of applications in scientific research:
-
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a catalyst in certain chemical reactions.
-
Biology:
- Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
- Used in toxicology studies to understand its impact on biological systems.
-
Medicine:
- Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.
- Studied for its toxicological effects and potential antidotes.
-
Industry:
- Widely used as a lubricant additive in high-temperature and high-pressure environments.
- Acts as an anti-wear and extreme pressure additive in lubricants for machinery and engines .
Wirkmechanismus
The mechanism of action of tri-o-cresyl thiophosphate involves its interaction with metal surfaces and biological molecules:
-
Lubricant Additive:
- Forms a protective film on metal surfaces, reducing friction and wear.
- The film is composed of phosphate and thiophosphate groups that bond to the metal surface.
-
Enzyme Inhibition:
- Inhibits acetylcholinesterase by phosphorylating the active site serine residue.
- This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent neurotoxic effects .
Vergleich Mit ähnlichen Verbindungen
-
Tri-o-cresyl phosphate (TOCP):
- Similar structure but lacks the sulfur atom.
- Used as a flame retardant and plasticizer.
-
Triphenyl phosphate (TPP):
- Contains phenyl groups instead of cresyl groups.
- Used as a flame retardant and plasticizer.
-
Zinc dialkyldithiophosphate (ZDDP):
- Contains zinc and alkyl groups.
- Used as a lubricant additive with anti-wear properties.
Uniqueness:
Eigenschaften
CAS-Nummer |
631-45-8 |
|---|---|
Molekularformel |
C21H21O3PS |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21O3PS/c1-16-10-4-7-13-19(16)22-25(26,23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChI-Schlüssel |
RJDVGKCBHFINOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
